(2,5-Difluorophenyl)(piperidin-4-yl)methanol
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Overview
Description
(2,5-Difluorophenyl)(piperidin-4-yl)methanol is an organic compound with the molecular formula C12H15F2NO and a molecular weight of 227.25 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluorophenyl)(piperidin-4-yl)methanol typically involves the reaction of 2,5-difluorobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluorophenyl)(piperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or amines .
Scientific Research Applications
(2,5-Difluorophenyl)(piperidin-4-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Difluorophenyl)(piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biological effects. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2,5-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride: This compound is similar in structure but contains a ketone group instead of a hydroxyl group.
(2,5-Difluorophenyl)-4-piperidylmethanone: Another similar compound with a different functional group arrangement.
Uniqueness
(2,5-Difluorophenyl)(piperidin-4-yl)methanol is unique due to its specific combination of a piperidine ring and a difluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H15F2NO |
---|---|
Molecular Weight |
227.25 g/mol |
IUPAC Name |
(2,5-difluorophenyl)-piperidin-4-ylmethanol |
InChI |
InChI=1S/C12H15F2NO/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15-6-4-8/h1-2,7-8,12,15-16H,3-6H2 |
InChI Key |
GVXVUILANINSPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(C2=C(C=CC(=C2)F)F)O |
Origin of Product |
United States |
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